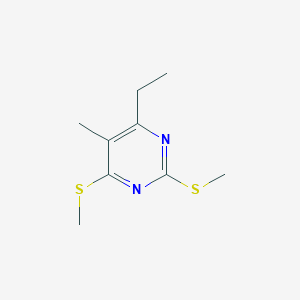

4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine

Description

4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine is a substituted pyrimidine derivative characterized by sulfur-containing methylthio (-SMe) groups at positions 2 and 6, an ethyl group at position 4, and a methyl group at position 3. Its synthesis typically involves cyclocondensation reactions between 1,4-binucleophiles and reagents such as ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, as demonstrated in studies by Sauter et al. (Scheme 4) . The methylthio substituents enhance the compound’s electron-deficient nature, making it a candidate for applications in heterocyclic chemistry, catalysis, or material science. However, its specific applications remain less explored compared to structurally related pyrimidines.

Properties

CAS No. |

665008-54-8 |

|---|---|

Molecular Formula |

C9H14N2S2 |

Molecular Weight |

214.4 g/mol |

IUPAC Name |

4-ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine |

InChI |

InChI=1S/C9H14N2S2/c1-5-7-6(2)8(12-3)11-9(10-7)13-4/h5H2,1-4H3 |

InChI Key |

NHEAUNXPKBMVKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)SC)SC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by alkylation with methyl iodide to introduce the methylthio groups. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine with analogous pyrimidine derivatives, focusing on structural features, synthetic routes, and functional utility:

Key Observations:

Substituent Effects on Reactivity :

- The methylthio (-SMe) groups in this compound and its analogs act as electron-withdrawing groups, enhancing electrophilicity at the pyrimidine core. This property is exploited in 2-Methylthio-4,6-bis(trifluoromethanesulfonyl)pyrimidine for Stille couplings .

- Bromine in 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine offers a site for further functionalization, unlike the ethyl/methyl groups in the target compound, which limit reactivity .

Synthetic Utility :

- The target compound’s synthesis via cyclocondensation is more efficient than the low-yield by-product route for 5-Benzyl-2,4,6-tris(methanesulfonyloxy)pyrimidine .

- Trifluoromethanesulfonyl groups in 2-Methylthio-4,6-bis(trifluoromethanesulfonyl)pyrimidine confer superior leaving-group ability, enabling advanced cross-coupling reactions compared to methylthio groups .

Biological Activity

4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current knowledge regarding its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with ethyl and methyl groups, as well as two methylthio groups. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

- In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Mechanism of Action : The antimicrobial activity is believed to result from the inhibition of bacterial enzyme systems, leading to disruptions in cell wall synthesis and metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In assays using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), this compound showed IC50 values of approximately 20 µM, indicating moderate cytotoxicity .

- Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Specifically, it appears to activate caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties:

- In vitro Assays : It has been shown to inhibit COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 for COX-2 inhibition was reported at around 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib .

- In vivo Studies : Animal models have demonstrated reduced paw edema in carrageenan-induced inflammation tests, supporting its potential use as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for enhancing the efficacy of this compound. Modifications on the methylthio groups or variations in the alkyl chain length have been shown to affect biological activity significantly. For example:

| Modification | Effect on Activity |

|---|---|

| Increased chain length on ethyl group | Enhanced cytotoxicity against cancer cells |

| Replacement of methylthio with ethylthio | Increased antimicrobial potency |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Tageldin et al. evaluated the effectiveness of various pyrimidine derivatives against resistant bacterial strains. This compound was among the top performers against E. coli, showcasing its potential in treating infections caused by multidrug-resistant bacteria .

- Case Study on Anti-inflammatory Properties : In a controlled trial involving rats with induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups receiving no treatment .

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine in academic research?

A multi-step synthesis is typically employed, leveraging heterocyclic condensation reactions. One effective approach involves the Biginelli reaction or its modified variants, which allow the incorporation of methylsulfanyl groups via thiol-ene click chemistry or nucleophilic substitution. Key steps include:

- Functionalization of the pyrimidine core with methylsulfanyl groups using thiomethylating agents (e.g., MeSNa or MeSCl) under controlled pH and temperature .

- Protection/deprotection strategies for ethyl and methyl substituents to avoid side reactions during sulfanyl group introduction .

- Purification via column chromatography or recrystallization to isolate the target compound.

Q. How can researchers confirm the structural integrity and purity of this compound?

Spectroscopic validation is critical:

- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., methylsulfanyl peaks at δ ~2.5–3.0 ppm for S–CH) and aromatic proton environments .

- IR : Identify characteristic C–S (650–750 cm) and C=N (1600–1650 cm) stretches .

- Elemental analysis (CHNS) to confirm empirical formula compliance (±0.3% tolerance).

- HPLC-MS for purity assessment (>95% recommended for experimental reproducibility).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural validation?

Contradictions often arise from tautomerism or crystallographic disorder. Mitigation strategies include:

- Orthogonal techniques : Cross-reference NMR data with X-ray crystallography to resolve ambiguities in substituent orientation .

- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of methylsulfanyl groups) that may obscure peak splitting .

- DFT calculations : Compare experimental -NMR chemical shifts with computed values to validate proposed conformers .

Q. How can reaction conditions be optimized for regioselective introduction of methylsulfanyl groups?

Regioselectivity is influenced by:

- Catalyst choice : Lewis acids (e.g., ZnCl) enhance electrophilic substitution at the 2- and 6-positions of the pyrimidine ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions during thiomethylation .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, minimizing undesired polysubstitution .

Q. What methodologies are suitable for studying the compound’s stability under varying experimental conditions?

Stability studies should assess:

- Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) to monitor structural changes.

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and track degradation via LC-MS.

Data Analysis and Mechanistic Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes in antimicrobial studies).

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Transition state analysis : Use QM/MM methods to elucidate reaction pathways (e.g., sulfanyl group displacement mechanisms) .

Q. What experimental designs address discrepancies in bioactivity data across studies?

Discrepancies may stem from impurity profiles or assay variability. Recommended approaches:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Dose-response curves : Generate EC/IC values with at least three independent replicates.

- Metabolite screening : LC-HRMS to rule out bioactivity from degradation byproducts .

Key Data Parameters for Experimental Design

| Parameter | Optimal Range/Technique | Reference |

|---|---|---|

| Reaction temperature | 0–5°C (thiomethylation step) | |

| Purification method | Silica gel chromatography (EtOAc/hexane) | |

| NMR solvent | CDCl or DMSO-d | |

| Purity threshold | >95% (HPLC-MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.